molecular formula C16H18N2O5S2 B2743416 (Z)-5-((5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid CAS No. 850800-74-7

(Z)-5-((5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid

Cat. No.: B2743416
CAS No.: 850800-74-7
M. Wt: 382.45
InChI Key: CBUFSKLAOUSFDV-MSUUIHNZSA-N
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Description

(Z)-5-((5,5-Dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid is a thiazole-derived compound characterized by a tetrahydrothieno[3,4-d]thiazole core modified with a 5,5-dioxido group, a phenyl substituent at position 3, and a Z-configuration imine linkage to a 5-oxopentanoic acid side chain.

Properties

IUPAC Name

5-[(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c19-14(7-4-8-15(20)21)17-16-18(11-5-2-1-3-6-11)12-9-25(22,23)10-13(12)24-16/h1-3,5-6,12-13H,4,7-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUFSKLAOUSFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCCC(=O)O)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-((5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid typically involves multi-step reactions starting from commercially available precursors

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysis techniques and continuous flow synthesis to streamline the manufacturing process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can target the carbonyl group, potentially converting it into alcohol derivatives.

  • Substitution: Substitution reactions at the phenyl ring or thiazole nitrogen can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for sulfone formation.

  • Reducing Agents: Like sodium borohydride for reducing carbonyl groups.

  • Substituents: Halogenation or alkylation agents for substitution reactions.

Major Products: These reactions can yield a variety of derivatives with modifications at specific functional groups, offering a wide range of chemical and biological properties.

Scientific Research Applications

This compound has significant potential in various scientific research areas:

  • Chemistry: Used as a building block in organic synthesis, enabling the creation of complex molecules.

  • Biology: Investigated for its potential as a bioactive molecule with possible pharmacological applications.

  • Medicine: Explored for its role in drug discovery, particularly as a lead compound for the development of new therapeutics.

  • Industry: Applied in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-5-((5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid involves interaction with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The thiazole and oxopentanoic acid moieties may contribute to binding affinity and specificity, modulating the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiazole Chemistry

Thiazole derivatives share a common heterocyclic core but differ in substituents, oxidation states, and appended functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Synthesis Method Biological Activity References
(Z)-5-((5,5-Dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid Tetrahydrothieno-thiazole core, 5-oxopentanoic acid chain, phenyl substituent Reflux with DMF/acetic acid, sodium acetate-mediated cyclization Anticancer (specific targets under investigation)
(Z)-2-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) substituted acid 4-Nitrobenzylidene substituent, 4-oxothiazolidinone Facile condensation of thiosemicarbazide with chloroacetic acid Anticancer (in vitro cytotoxicity)
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Hydrazono linkage, 4-hydroxyphenyl and methoxyphenyl substituents Reflux of thiosemicarbazide, chloroacetic acid, and oxocompounds in DMF/acetic acid Not explicitly reported (structural focus)
Thiazol-5-ylmethyl carbamate derivatives (e.g., Pharmacopeial compounds) Thiadiazolylthio or hydroperoxypropan-2-yl substituents Multi-step synthesis involving ureido/hydroxy groups Antibiotic (β-lactamase inhibition)

Key Differences and Implications

Pharmacopeial thiazole derivatives with thiadiazolylthio groups exhibit antibiotic properties, highlighting how sulfur-rich substituents favor interactions with bacterial enzymes .

Synthetic Pathways :

  • The target compound and its analogues (e.g., –2) share a common synthesis strategy involving cyclization in polar aprotic solvents (DMF/acetic acid). However, the choice of oxocompounds (e.g., 4-nitrobenzaldehyde vs. 4-methoxybenzaldehyde) dictates substituent diversity .

Lumping Strategy Relevance: Organic compounds with similar thiazole cores but varying substituents (e.g., 5,5-dioxido vs. hydrazono groups) may undergo distinct reaction pathways despite structural similarities. For instance, lumping strategies group such compounds based on shared reactivity, but specific substituents can drastically alter degradation kinetics or metabolic stability .

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